molecular formula C100H168O11 B12276022 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid

3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid

Cat. No.: B12276022
M. Wt: 1546.4 g/mol
InChI Key: YUTACELCOAORDD-UHFFFAOYSA-N
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Description

3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple benzyloxy groups attached to a central benzoic acid core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with dodecyloxybenzyl alcohols under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzyloxy groups to benzyl alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Utilized in the development of advanced materials, including liquid crystals and nanomaterials.

Mechanism of Action

The mechanism by which 3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The benzyloxy groups can interact with various biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Tris[3,4,5-tris(dodecyloxy)benzyloxy]benzoic acid
  • 3,4,5-Tris[(4-dodecyloxy)benzyloxy]benzoic acid

Uniqueness

3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid is unique due to its specific arrangement of benzyloxy groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may offer enhanced stability, solubility, and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C100H168O11

Molecular Weight

1546.4 g/mol

IUPAC Name

3,4,5-tris[(3,4-didodecoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C100H168O11/c1-7-13-19-25-31-37-43-49-55-61-73-103-91-70-67-87(79-94(91)106-76-64-58-52-46-40-34-28-22-16-10-4)84-109-97-82-90(100(101)102)83-98(110-85-88-68-71-92(104-74-62-56-50-44-38-32-26-20-14-8-2)95(80-88)107-77-65-59-53-47-41-35-29-23-17-11-5)99(97)111-86-89-69-72-93(105-75-63-57-51-45-39-33-27-21-15-9-3)96(81-89)108-78-66-60-54-48-42-36-30-24-18-12-6/h67-72,79-83H,7-66,73-78,84-86H2,1-6H3,(H,101,102)

InChI Key

YUTACELCOAORDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1)COC2=CC(=CC(=C2OCC3=CC(=C(C=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCC4=CC(=C(C=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O)OCCCCCCCCCCCC

Origin of Product

United States

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